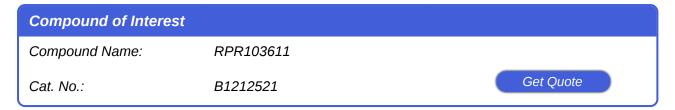


Application Notes and Protocols for RPR103611

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For Researchers, Scientists, and Drug Development Professionals

Introduction

RPR103611 is a synthetic derivative of betulinic acid, a naturally occurring pentacyclic triterpene. It has been identified as a potent inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) replication.[1][2] This document provides detailed application notes and laboratory protocols for the use of **RPR103611** in a research setting, focusing on its characterization as an antiviral agent.

Chemical Properties:

Property	Value
IUPAC Name	(3β)-3-Hydroxy-lup-20(29)-en-28-oic acid derivative
Molecular Formula	C46H78N2O6
Molecular Weight	755.12 g/mol
CAS Number	150840-75-8
Class	Betulinic Acid Derivative, HIV-1 Entry Inhibitor

Mechanism of Action



RPR103611 belongs to a class of betulinic acid derivatives that are modified at the C-28 position. This structural feature is crucial for its mechanism of action, which is the inhibition of HIV-1 entry into the host cell.[3][4] Specifically, RPR103611 interferes with the post-binding, virus-cell fusion process.[1] Time-of-addition experiments have demonstrated that its antiviral activity is exerted at an early stage of the HIV-1 replication cycle.[1] Unlike some other antiviral agents, RPR103611 does not inhibit HIV-1 protease, reverse transcriptase, or integrase, nor does it block the initial binding of the viral envelope glycoprotein gp120 to the host cell's CD4 receptor.[1]

The HIV-1 entry process is a multi-step cascade initiated by the binding of the viral surface glycoprotein gp120 to the CD4 receptor on the target cell.[5][6] This interaction triggers conformational changes in gp120, enabling it to bind to a coreceptor, either CCR5 or CXCR4. [5][6] This dual binding event exposes the transmembrane glycoprotein gp41, which then undergoes a series of conformational changes.[7][8] The N-terminal fusion peptide of gp41 inserts into the host cell membrane, and subsequent refolding of gp41 into a six-helix bundle brings the viral and cellular membranes into close proximity, leading to membrane fusion and the release of the viral capsid into the cytoplasm.[8][9] **RPR103611** is believed to disrupt this gp41-mediated fusion process.

Data Presentation

The antiviral activity of **RPR103611** has been quantified against various strains of HIV-1. The following table summarizes the reported 50% inhibitory concentration (IC50) values.

HIV-1 Strain	Coreceptor Tropism	Cell Line	IC50 (μM)	Reference
YU2	CCR5	-	80	[7]
NL4-3	CXCR4	-	0.27	[7]
89.6	Dual-tropic	-	0.17	[7]

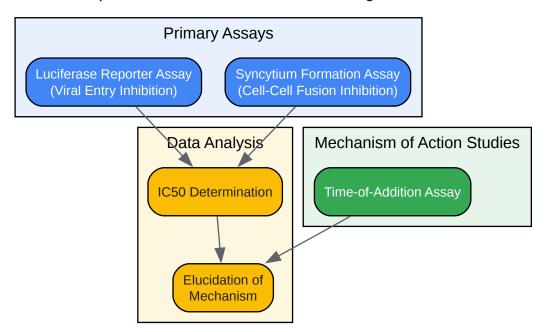
Mandatory Visualizations



HIV-1 Entry and Fusion Signaling Pathway 5. gp41 Refolding (6-Helix Bundle Formation) 4. Fusion Peptide Insertion (9p41 RPR103611 Host Cell Membrane 2. Conformational Change & Coreceptor Binding CCR5 or CXCR4

Coreceptor

Experimental Workflow for Characterizing RPR103611



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